molecular formula C10H19BO2 B2795797 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1344115-77-0

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2795797
CAS No.: 1344115-77-0
M. Wt: 182.07
InChI Key: RCYXITFSTMSWPH-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a cyclopropylmethyl group attached to a dioxaborolane ring, which imparts significant strain and reactivity to the molecule. The presence of boron in the structure makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylmethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a Suzuki-Miyaura coupling mechanism, resulting in the formation of the desired boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronate ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. The boron atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The cyclopropylmethyl group provides additional steric and electronic effects, enhancing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane
  • 2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane

Uniqueness

2-(Cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropylmethyl group, which imparts significant strain and reactivity to the molecule. This makes it more reactive in cross-coupling reactions compared to other boronate esters. Additionally, the tetramethyl substitution on the dioxaborolane ring provides enhanced stability and solubility, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO2/c1-9(2)10(3,4)13-11(12-9)7-8-5-6-8/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYXITFSTMSWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344115-77-0
Record name 2-(cyclopropylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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